Daporinad - 658084-94-7

Daporinad

Catalog Number: EVT-8024804
CAS Number: 658084-94-7
Molecular Formula: C24H29N3O2
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Daporinad (FK866), also known as APO866, is a potent, small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [, ]. NAMPT is a rate-limiting enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway [, ]. By inhibiting NAMPT, Daporinad disrupts NAD+ biosynthesis, leading to the depletion of energy reserves in metabolically active cells []. This mechanism has sparked interest in its potential as an antineoplastic and antiangiogenic agent, particularly for targeting malignancies reliant on the NAD+ salvage pathway [, , , ].

Classification and Source

Daporinad is classified as a synthetic organic compound and is recognized as a highly specific non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD biosynthesis. The International Nonproprietary Name (INN) for Daporinad is 8912, and its Chemical Abstracts Service (CAS) Registry Number is 658084-64-1. The compound's IUPAC name is (E)-N-[4-[1-(benzoyl)piperidin-4-yl]butyl]-3-pyridin-3-ylprop-2-enamide .

Synthesis Analysis

The synthesis of Daporinad involves several steps that typically incorporate standard organic synthesis techniques. The key steps in the synthesis process include:

  1. Formation of the piperidine ring: This can be achieved through the alkylation of a suitable piperidine derivative.
  2. Benzoylation: The piperidine derivative is then benzoylated to introduce the benzoyl group.
  3. Formation of the pyridine moiety: The pyridine ring is synthesized through cyclization reactions involving appropriate precursors.
  4. Final coupling reaction: The final product is obtained by coupling the piperidine-benzoyl moiety with the pyridine derivative, often using coupling agents to facilitate the reaction.

Specific parameters such as temperature, solvent choice, and reaction time can significantly influence yield and purity during these synthetic steps .

Molecular Structure Analysis

Daporinad has a complex molecular structure characterized by multiple functional groups:

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 278.32 g/mol
  • Structural Features: The structure includes a pyridine ring, a piperidine moiety, and an amide functional group. These features contribute to its biological activity as an inhibitor of NAMPT.

The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy to determine precise bond angles and molecular interactions .

Chemical Reactions Analysis

Daporinad undergoes several chemical reactions that are essential for its functionality:

  1. Hydrolysis: The amide bond in Daporinad can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  2. Oxidation: The compound may also participate in oxidation reactions, particularly involving the pyridine nitrogen or the piperidine ring.
  3. Metabolism: In biological systems, Daporinad is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may exhibit different pharmacological properties .
Mechanism of Action

Daporinad exerts its effects primarily through the inhibition of NAMPT, which is critical for NAD biosynthesis via the salvage pathway. By inhibiting this enzyme, Daporinad effectively reduces intracellular NAD levels. This reduction can lead to:

  • Decreased energy metabolism: Lower NAD levels impair cellular respiration and energy production.
  • Induction of apoptosis: Many cancer cells rely on NAD for survival; thus, reducing NAD levels can trigger programmed cell death.
  • Altered signaling pathways: NAD is involved in various signaling cascades; its depletion can affect pathways related to cell proliferation and survival .
Physical and Chemical Properties Analysis

Daporinad possesses distinct physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific data on melting point may vary based on purity but typically falls within a defined range for organic compounds.

These properties are crucial for determining appropriate storage conditions and formulation strategies for pharmaceutical applications .

Applications

Daporinad has several scientific applications, particularly in cancer research:

  1. Cancer Treatment: As an inhibitor of NAMPT, Daporinad has been investigated for its potential to enhance the efficacy of chemotherapeutic agents by depriving cancer cells of NAD.
  2. Metabolic Studies: Researchers utilize Daporinad to study metabolic pathways involving NAD and its role in various diseases.
  3. Drug Development: The compound serves as a lead structure for developing new therapeutics targeting NAD metabolism in cancer and other diseases.
Introduction to Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition in Oncology

Role of NAMPT in NAD⁺ Biosynthesis and Cancer Metabolism

Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step in the mammalian NAD⁺ salvage pathway, converting nicotinamide (NAM) and 5'-phosphoribosyl-1'-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN). This reaction is followed by NMN adenylation to NAD⁺ by nicotinamide mononucleotide adenylyltransferase (NMNAT). As the primary NAD⁺ biosynthetic route in most mammalian cells, the NAMPT-dependent salvage pathway accounts for >85% of NAD⁺ generation in cancer cells, distinguishing it from the Preiss-Handler pathway (utilizing nicotinic acid) and de novo synthesis from tryptophan [1] [4] [8].

NAD⁺ functions as an essential cofactor in fundamental metabolic processes that are frequently hyperactivated in malignancies:

  • Glycolysis: Serves as cofactor for glyceraldehyde-3-phosphate dehydrogenase (GAPDH)
  • Tricarboxylic acid (TCA) cycle: Required for oxidative decarboxylation reactions
  • Oxidative phosphorylation: Critical for electron transfer in mitochondrial respiration
  • DNA repair: Fuels poly(ADP-ribose) polymerase (PARP) activity
  • Cellular signaling: Regulates sirtuin (SIRT) deacetylase activity impacting apoptosis, senescence, and epigenetic regulation [1] [4]

Cancer cells exhibit metabolic dependencies on elevated NAD⁺ pools due to:

  • Increased glycolytic flux (Warburg effect)
  • Enhanced DNA repair mechanisms supporting genomic instability
  • Resistance to apoptosis via SIRT-mediated deacetylation of pro-apoptotic factors
  • Upregulation of NAD⁺-consuming enzymes like PARP and CD38/157 in tumor microenvironments [4] [8]

Chemotherapy-resistant tumors frequently demonstrate NAMPT overexpression and consequent NAD⁺ level elevation, creating a targetable metabolic vulnerability. Quantitative analyses reveal that certain resistant tumors maintain NAD⁺ concentrations 2-3 times higher than their treatment-sensitive counterparts, establishing NAMPT as a therapeutic priority in oncology [1] [4].

Table 1: NAD⁺ Biosynthesis Pathways in Mammalian Cells

PathwayPrimary SubstrateKey EnzymesContribution in Cancer Cells
Salvage PathwayNicotinamide (NAM)NAMPT → NMNAT>85%
Preiss-HandlerNicotinic acid (NA)NAPRT → NMNAT<10% (tissue-dependent)
De novoTryptophanIDO/TDO → QPRT → MultipleMinimal (<5%)

Rationale for Targeting NAMPT in Chemotherapy-Resistant Tumors

The metabolic rewiring in treatment-resistant cancers creates specific vulnerabilities to NAMPT inhibition:

  • NAD⁺ hyperconsumption: Resistant tumors exhibit upregulated PARP activity for enhanced DNA repair and increased CD38 expression, driving NAD⁺ turnover rates 30-50% higher than in treatment-naïve tumors
  • Oncogene-coupled expression: MYC and HIF-1α transcriptionally upregulate NAMPT, creating a codependency between oncogenic drivers and NAD⁺ biosynthesis
  • Alternative pathway deficiency: Many carcinomas lack functional NAPRT, preventing compensation via the Preiss-Handler pathway when the salvage pathway is inhibited [4] [5]

Research demonstrates synergistic potential between NAMPT inhibitors and conventional chemotherapeutics:

  • Alkylating agents: Deplete NAD⁺ through PARP hyperactivation while NAMPT inhibition prevents NAD⁺ replenishment, creating synthetic lethality
  • IDH-mutant tumors: Mutant isocitrate dehydrogenase (IDH) produces D-2-hydroxyglutarate (D-2HG) which inhibits ALKBH DNA repair enzymes. Combining NAMPT inhibitors with temozolomide induces catastrophic DNA damage in IDH-mutant gliomas while sparing wild-type cells. In vitro studies show 3-5 fold greater cytotoxicity in IDH-mutant versus wild-type cells [4]
  • Radiation therapy: Ionizing radiation increases PARP-mediated NAD⁺ consumption; NAMPT inhibition exacerbates this energy crisis

Table 2: Mechanisms of Chemotherapy Resistance Addressed by NAMPT Inhibition

Resistance MechanismNAMPT Inhibition CountermeasureTherapeutic Outcome
Enhanced DNA repair (PARP upregulation)Depletes NAD⁺ required for PARP activitySynergistic DNA damage accumulation
Altered metabolism (Warburg effect)Reduces NAD⁺-dependent glycolytic fluxEnergy crisis in glucose-dependent cells
Anti-apoptotic signaling (SIRT activation)Inhibits NAD⁺-dependent SIRT activityRestoration of apoptosis sensitivity
IDH mutation (D-2HG production)Exploits inherent NAD⁺ deficiencySelective vulnerability

Historical Development of NAMPT Inhibitors as Antineoplastic Agents

The discovery of Daporinad (FK866, APO866) in 2003 marked the first-generation of highly specific NAMPT inhibitors with nanomolar efficacy. Its identification resulted from screening for compounds inducing apoptosis in cancer cells through non-genotoxic mechanisms. Structural characterization revealed a tripartite pharmacophore:

  • Pyridine acrylamide "head" group: Competes with nicotinamide binding
  • Hydrophobic linker region: Optimized for target residence time
  • Benzoylpiperidine "tail": Engages hydrophobic subsites within the NAMPT dimer interface [4] [7] [9]

Daporinad functions as a non-competitive inhibitor with respect to nicotinamide, binding an allosteric site with exceptional affinity (IC₅₀ = 0.09-0.4 nM). Structural studies demonstrate that it stabilizes an open conformation of the NAMPT dimer, disrupting the catalytic site geometry through long-range conformational effects [7] [9].

Preclinical validation established Daporinad's broad antitumor potential:

  • 72-hour incubation reduced viability in >90% of NCI-60 cancer cell lines (IC₅₀ range: 1-20 nM)
  • Induced caspase-dependent apoptosis within 48 hours in leukemia and lymphoma models
  • Demonstrated significant tumor regression in xenograft models (breast, colon, pancreatic) at 10-30 mg/kg dosing
  • Exhibited anti-angiogenic effects through endothelial cell NAD⁺ depletion [4] [9]

Pharmacokinetic studies in mice revealed nonlinear exposure at higher doses:

  • Dose-proportional AUC₀–∞ from 5-10 mg/kg IV
  • Supra-proportional 2.3-fold AUC increase from 10-30 mg/kg, suggesting saturation of elimination pathways
  • Extensive metabolism generating 25 phase I metabolites via oxidation, hydrolysis, and desaturation reactions [1] [6] [8]

Clinical translation progressed through phase I/II trials for hematologic malignancies and solid tumors:

  • Phase I established 0.126 mg/m² as the maximum tolerated dose (MTD)
  • Phase II monotherapy trials demonstrated disease stabilization in melanoma and partial responses in T-cell lymphoma
  • Trial NCT00432107 showed 33% disease control rate in relapsed/refractory cutaneous T-cell lymphoma
  • Development limited by thrombocytopenia and retinal toxicity, prompting second-generation candidates [3] [4]

Table 3: Evolution of NAMPT Inhibitors in Oncology

Development PhaseKey CompoundsPrimary AdvancesClinical Status
First-generationDaporinad (FK866, APO866)Target validation, nanomolar potencyPhase II completed
Second-generationKPT-9274, OT-82Reduced thrombocytopenia, improved half-lifePhase I/II ongoing
Dual-targetingSTF-118804NAMPT/NOTCH inhibitionPreclinical
Prodrug approachesSTF-31 prodrugsTumor-selective activationPreclinical optimization

Structural optimization efforts focused on overcoming limitations:

  • Biaryl sulfonamide derivatives: Improved metabolic stability (t₁/₂ = 1.55h vs. Daporinad's 20min) while maintaining IC₅₀ = 5.08 nM against NAMPT
  • Hydrophobic tail modifications: Enhanced potency against pancreatic ductal adenocarcinoma (IC₅₀ down to 0.004 nM in compound 27)
  • Heterocyclic replacements: Addressed hERG channel interactions while preserving target engagement [4]

Current research explores combination paradigms and biomarker development, particularly focusing on tumors with IDH mutations, NAPRT deficiency, or high PARP1 expression. These approaches aim to leverage the metabolic synthetic lethality first demonstrated by Daporinad's mechanism [4].

Properties

CAS Number

658084-94-7

Product Name

Daporinad

IUPAC Name

(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide

Molecular Formula

C24H29N3O2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+

InChI Key

KPBNHDGDUADAGP-VAWYXSNFSA-N

SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3

Isomeric SMILES

C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.